Aliskiren hemifumarate is a synthetic, non-peptide molecule classified as a direct renin inhibitor. [] It plays a crucial role in scientific research, particularly in understanding the renin-angiotensin-aldosterone system (RAAS) and its role in cardiovascular regulation. [] Aliskiren hemifumarate acts by specifically binding to and inhibiting renin, the rate-limiting enzyme of the RAAS. [] This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor. [] This mechanism makes Aliskiren hemifumarate a valuable tool in studying the physiological and pathological roles of the RAAS, independent of its therapeutic applications.
Aliskiren hemifumarate is synthesized through a multi-step process involving various organic reactions. [] A key step in its synthesis involves the reaction of Aliskiren (free base) with fumaric acid in ethyl acetate. [] This reaction leads to the formation of Aliskiren hemifumarate, which is then subjected to further purification steps. [] The specific details of the synthesis process, including reaction conditions, reagents, and purification techniques, can be found in the referenced scientific papers.
Aliskiren hemifumarate is a chiral molecule, meaning it exists in two non-superimposable mirror image forms called enantiomers. [] The specific enantiomer responsible for the pharmacological activity of Aliskiren hemifumarate is the (2S,4S,5S,7S)-isomer. [] The molecular structure of Aliskiren hemifumarate has been extensively studied using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These studies provide detailed information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and spatial orientation. [, , ] This structural information is crucial for understanding the interactions of Aliskiren hemifumarate with its target, renin.
Aliskiren hemifumarate exerts its effects through the specific inhibition of renin, a key enzyme in the RAAS. [] It binds to the active site of renin, preventing it from interacting with its substrate, angiotensinogen. [] This inhibition effectively blocks the first and rate-limiting step in the RAAS cascade. [] By preventing the formation of angiotensin I, Aliskiren hemifumarate ultimately reduces the production of angiotensin II, a potent vasoconstrictor, leading to a reduction in blood pressure. [] The specific binding interactions between Aliskiren hemifumarate and renin have been elucidated using X-ray crystallography and computational modeling studies. [, ]
Aliskiren hemifumarate is a white to slightly yellowish crystalline powder. [, ] Its melting point has been reported to be in the range of 95 to 105 °C, with a specific melting point of 99 to 102 °C observed at a heating rate of 10 K/min. [] The solubility of Aliskiren hemifumarate has been studied in various solvents, including water, methanol, acetonitrile, and ionic liquids. [, , ] These studies reveal that the solubility is dependent on the specific solvent and temperature. [, , ] The crystalline structure of Aliskiren hemifumarate has been characterized using techniques like X-ray powder diffraction, revealing the presence of distinct polymorphic forms. [, , , ]
Aliskiren hemifumarate serves as a valuable tool in studying the physiological role of the RAAS in cardiovascular regulation. [] Its specific inhibition of renin allows researchers to dissect the individual contributions of various components of the RAAS in processes like blood pressure control, fluid balance, and cardiac function. [] This information is crucial for understanding the complex interplay of factors involved in cardiovascular homeostasis.
Aliskiren hemifumarate has been extensively studied for its potential in treating hypertension. [, , , , , ] While this document focuses on its scientific research applications, its ability to effectively lower blood pressure in experimental models highlights its importance in the field of hypertension research. [, , , , , ] These studies contribute to the development of new therapeutic strategies for managing hypertension.
The crystallization behavior of Aliskiren hemifumarate has been extensively investigated. [, ] Researchers have explored various crystallization techniques, including continuous crystallization and mixed suspension mixed product removal (MSMPR) crystallization, to optimize the production of high-purity Aliskiren hemifumarate crystals. [, , ] These studies provide valuable insights into the control and manipulation of crystallization processes for pharmaceutical compounds.
Numerous analytical methods have been developed for the accurate and sensitive detection and quantification of Aliskiren hemifumarate. [, , , , , , , , , , , , , , ] These methods include high-performance liquid chromatography (HPLC), UPLC-MS/MS, capillary zone electrophoresis, and various spectrophotometric techniques. [, , , , , , , , , , , , , , ] The development and validation of these methods are essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and other research applications.
Aliskiren hemifumarate has been investigated for its incorporation into various drug delivery systems, including proliposomes and transdermal patches. [, , ] These studies aim to improve its bioavailability and overcome limitations associated with oral administration. [, , ] The development of novel formulations is crucial for enhancing the therapeutic efficacy of Aliskiren hemifumarate.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: